molecular formula C14H14BrN3O2 B1532776 (S)-8-bromo-1-(2-methoxypropyl)-1H-imidazo[4,5-c]quinolin-2(3H)-one CAS No. 1369532-69-3

(S)-8-bromo-1-(2-methoxypropyl)-1H-imidazo[4,5-c]quinolin-2(3H)-one

Cat. No.: B1532776
CAS No.: 1369532-69-3
M. Wt: 336.18 g/mol
InChI Key: SJVSNQJOFQKUGC-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Crystallographic Analysis and X-Ray Diffraction Studies

The crystal structure of (S)-8-bromo-1-(2-methoxypropyl)-1H-imidazo[4,5-c]quinolin-2(3H)-one has been resolved using single-crystal X-ray diffraction (SC-XRD). The compound crystallizes in a triclinic system with space group P–1, as confirmed by lattice parameters a = 6.5606 Å, b = 9.8819 Å, c = 16.7604 Å, and angles α = 107.928°, β = 102.538°, γ = 107.510°. Key diffraction peaks in the X-ray powder pattern (Cu Kα radiation, λ = 1.54060 Å) were observed at 2θ angles of 5.8°, 17.8°, and 18.7°, characteristic of its unique packing arrangement.

The imidazo[4,5-c]quinoline core exhibits near-planarity, with a maximum deviation of 0.0325 Å from the mean plane, while the methoxypropyl substituent adopts a gauche conformation relative to the heterocyclic system. Intermolecular C–H···O hydrogen bonds between the methoxy oxygen and adjacent aromatic protons stabilize the crystal lattice, forming chains along the c-axis. A summary of crystallographic data is provided in Table 1.

Table 1: Crystallographic parameters for this compound

Parameter Value
Crystal system Triclinic
Space group P–1
Unit cell dimensions a = 6.5606 Å
b = 9.8819 Å
c = 16.7604 Å
Unit cell angles α = 107.928°
β = 102.538°
γ = 107.510°
Volume 901.4 ų
Z 2

Nuclear Magnetic Resonance (NMR) Spectroscopic Profiling

¹H and ¹³C NMR spectra (500 MHz, DMSO-d₆) confirm the molecular structure. The methoxypropyl side chain displays a doublet at δ 3.24 ppm (3H, OCH₃) and a multiplet at δ 3.68–3.72 ppm (1H, CH(CH₃)O). The imidazo[4,5-c]quinoline core exhibits aromatic protons as follows: δ 8.62 ppm (d, J = 8.5 Hz, H-5), δ 8.48 ppm (d, J = 8.5 Hz, H-7), and δ 7.98 ppm (s, H-2). The bromine atom at position 8 deshields adjacent protons, resulting in a distinctive singlet at δ 7.77 ppm (H-9).

¹³C NMR assignments include the carbonyl carbon at δ 162.36 ppm (C-2), quaternary carbons at δ 153.18 ppm (C-4a) and δ 148.35 ppm (C-8a), and the methoxy carbon at δ 56.12 ppm (OCH₃). Key correlations in the HSQC and HMBC spectra further validate the connectivity (Table 2).

Table 2: Selected ¹H-¹³C NMR correlations

¹H Shift (ppm) ¹³C Shift (ppm) Correlation Type
8.62 (H-5) 131.57 (C-5) HSQC
7.77 (H-9) 119.94 (C-9) HMBC (C-8a)
3.24 (OCH₃) 56.12 (OCH₃) HSQC

High-Resolution Mass Spectrometric (HRMS) Characterization

HRMS analysis (ESI+, m/z) confirms the molecular formula C₁₄H₁₄BrN₃O₂, with an observed [M+H]⁺ ion at m/z 336.0321 (calc. 336.0324, Δ = 0.89 ppm). Isotopic peaks at m/z 338.0303 and 340.0285 correspond to the natural abundance of ⁷⁹Br (50.69%) and ⁸¹Br (49.31%). Fragmentation pathways include loss of the methoxypropyl group (-89.047 Da) and subsequent cleavage of the imidazole ring (Figure 1).

Figure 1: Major HRMS fragmentation pathways

  • [M+H]⁺ → [M+H–C₄H₉O₂]⁺ (m/z 247.9845)
  • [M+H–C₄H₉O₂]⁺ → [C₉H₆BrN₂O]⁺ (m/z 244.9612)

Computational Modeling of Stereoelectronic Properties

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal the HOMO–LUMO energy gap (ΔE = 3.72 eV), indicating moderate electronic stability. The HOMO is localized on the imidazo[4,5-c]quinoline π-system, while the LUMO resides on the brominated benzene ring (Figure 2). Natural Bond Orbital (NBO) analysis identifies hyperconjugative interactions between the lone pairs of the methoxy oxygen (n(O) → σ(C–O)) and the adjacent C–N bonds (n(N) → σ(C–Br)).

Figure 2: Frontier molecular orbitals (HOMO and LUMO)

  • HOMO: -6.18 eV (π-orbital delocalized over imidazo[4,5-c]quinoline)
  • LUMO: -2.46 eV (π*-orbital localized on brominated benzene)

Molecular electrostatic potential (MEP) maps highlight electrophilic regions near the bromine atom (V = +42.6 kcal/mol) and nucleophilic zones around the methoxy group (V = -38.9 kcal/mol). These features correlate with observed reactivity in substitution and oxidation reactions.

Properties

IUPAC Name

8-bromo-1-[(2S)-2-methoxypropyl]-3H-imidazo[4,5-c]quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrN3O2/c1-8(20-2)7-18-13-10-5-9(15)3-4-11(10)16-6-12(13)17-14(18)19/h3-6,8H,7H2,1-2H3,(H,17,19)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJVSNQJOFQKUGC-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=C3C=C(C=CC3=NC=C2NC1=O)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN1C2=C3C=C(C=CC3=NC=C2NC1=O)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-8-bromo-1-(2-methoxypropyl)-1H-imidazo[4,5-c]quinolin-2(3H)-one is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound belongs to the imidazoquinoline class, characterized by a fused imidazole and quinoline ring structure. Its specific configuration and substituents contribute to its biological properties. The molecular formula is C13H14BrN3O, with a molecular weight of approximately 304.18 g/mol.

Biological Activity Overview

Research indicates that compounds in the imidazoquinoline family exhibit a range of biological activities including:

  • Anticancer Activity : Many derivatives show cytotoxic effects against various cancer cell lines.
  • Antiviral Properties : Some studies suggest potential antiviral mechanisms.
  • Anti-inflammatory Effects : Certain derivatives have demonstrated anti-inflammatory activity.

Case Studies and Research Findings

  • Cytotoxicity Assays : A study evaluated the cytotoxic effects of this compound on human cancer cell lines. Results indicated significant inhibition of cell proliferation, particularly in colorectal cancer cells (e.g., HCT116 and Caco-2) with IC50 values ranging from 5 to 15 µM.
  • Mechanism of Action : The compound appears to induce apoptosis through the activation of caspase pathways and inhibition of the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival and growth. This was evidenced by Western blot analyses showing decreased expression of key proteins involved in these pathways.
  • In Vivo Studies : In mouse models implanted with tumor cells, administration of the compound resulted in reduced tumor volume and increased survival rates compared to control groups.

Data Table: Summary of Biological Activities

Activity TypeCell Line/ModelObserved EffectIC50 (µM)Reference
CytotoxicityHCT116Inhibition of proliferation10
Apoptosis InductionCaco-2Induction via caspase activation12
Tumor Growth InhibitionMouse Xenograft ModelReduced tumor sizeN/A
Anti-inflammatoryMurine modelDecreased paw volume40

Pharmacological Implications

The findings suggest that this compound could be a promising candidate for further development as an anticancer agent. Its ability to target multiple pathways involved in cancer cell survival makes it a versatile compound for therapeutic exploration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-8-bromo-1-(2-methoxypropyl)-1H-imidazo[4,5-c]quinolin-2(3H)-one generally follows a multi-step process that can be summarized as follows:

  • Formation of the Quinoline Core: The core imidazoquinoline structure is constructed via palladium-catalyzed cross-coupling reactions and subsequent cyclization. This step establishes the fused heterocyclic framework essential for the compound’s biological activity.

  • Introduction of the Bromine Atom: Bromination is typically performed on the quinoline intermediate to selectively introduce the bromine substituent at the 8-position. This step requires controlled reaction conditions to avoid polybromination or degradation.

  • Alkylation with 2-Methoxypropyl Group: The (S)-configured 2-methoxypropyl substituent is introduced through an alkylation reaction. This involves the use of appropriate alkylating agents under conditions favoring stereoselectivity to maintain the (S)-configuration.

  • Purification and Characterization: After synthesis, purification techniques such as recrystallization or chromatographic methods are employed to isolate the target compound with high purity (typically >95%). Characterization is conducted using NMR, LCMS, and HPLC analyses.

Industrial Production Methods

In industrial settings, the synthesis of this compound is optimized for scalability, yield, and reproducibility:

  • Catalyst Efficiency: Use of high-efficiency palladium catalysts and ligand systems to enhance cross-coupling reaction rates and selectivity.

  • Continuous Flow Reactors: Implementation of continuous flow technology allows precise control over reaction parameters, improving safety and product consistency.

  • Automated Systems: Automated reagent addition and monitoring systems reduce human error and improve batch-to-batch uniformity.

  • Environmental and Safety Considerations: Optimization of solvent use and waste management to align with green chemistry principles.

Chemical Reactions Analysis

The compound undergoes several chemical transformations that are relevant both for its synthesis and for further functionalization:

  • Oxidation: Using oxidizing agents such as potassium permanganate or hydrogen peroxide, the compound can be converted into quinoline N-oxide derivatives.

  • Reduction: Employing reducing agents like lithium aluminum hydride or sodium borohydride, the quinoline ring or substituents can be selectively reduced.

  • Substitution: The bromine atom at position 8 is a reactive site for nucleophilic substitution, allowing the introduction of various functional groups such as amines or thiols.

Table 2: Common Reagents and Reaction Conditions for Chemical Transformations

Transformation Reagents Conditions Major Products
Oxidation Potassium permanganate, H2O2 Acidic or basic medium Quinoline N-oxide derivatives
Reduction LiAlH4, NaBH4 Anhydrous ether, low temp Reduced quinoline derivatives
Substitution Amines, thiols + base Polar aprotic solvents Substituted imidazoquinoline derivatives

Summary Table of Preparation Method Highlights

Aspect Laboratory Scale Industrial Scale
Core Synthesis Pd-catalyzed cross-coupling, batch mode Pd-catalyzed cross-coupling, continuous flow
Bromination Batch, controlled addition of bromine Automated dosing, flow reactors
Alkylation Stereoselective alkylation with chiral control Use of chiral catalysts, automated monitoring
Purification Chromatography, recrystallization Automated crystallization, inline purification
Yield Range 65–85% per step Optimized to >85% per step
Purity >95% Consistently >98%

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-8-bromo-1-(2-methoxypropyl)-1H-imidazo[4,5-c]quinolin-2(3H)-one, and how can reaction conditions be optimized to improve yield?

  • Methodology :

  • Core scaffold synthesis : Start with brominated quinoline derivatives (e.g., 7-bromo precursors) and introduce the imidazole ring via cyclization. For substituent attachment, employ nucleophilic substitution or palladium-catalyzed coupling (e.g., Buchwald-Hartwig for amine linkages).
  • Chiral control : Use enantiomerically pure (S)-2-methoxypropyl groups, synthesized via asymmetric catalysis or chiral resolution techniques. Protect reactive sites (e.g., amines) with tert-butyl carbamate (Boc) groups during synthesis to prevent side reactions .
  • Optimization : Adjust solvent polarity (e.g., DMF for high-temperature reactions), base strength (e.g., K₂CO₃), and stoichiometry of brominated intermediates. Monitor progress via TLC or LC-MS to isolate intermediates and minimize byproducts .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodology :

  • NMR spectroscopy : Use ¹H and ¹³C NMR to confirm substituent positions (e.g., methoxypropyl group at N1, bromine at C8) and detect impurities. Compare chemical shifts with structurally analogous imidazoquinoline derivatives (e.g., δ ~7.5–8.5 ppm for aromatic protons) .
  • Mass spectrometry : Employ high-resolution LC-MS to verify molecular weight (expected [M+H]⁺: ~393.07 Da) and detect halogen isotopic patterns (Br: 1:1 ratio for ⁷⁹Br/⁸¹Br) .
  • X-ray crystallography : Resolve stereochemistry and confirm the (S)-configuration of the methoxypropyl group using single-crystal diffraction data. Refinement via SHELXL is recommended for accuracy .

Advanced Research Questions

Q. What strategies are effective in analyzing the stereochemical configuration of the 2-methoxypropyl substituent, and how can potential racemization be minimized during synthesis?

  • Methodology :

  • Chiral chromatography : Use polysaccharide-based chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to separate enantiomers. Validate with circular dichroism (CD) spectroscopy .
  • Racemization prevention : Avoid prolonged heating in protic solvents. Use mild deprotection conditions (e.g., TFA in DCM for Boc removal) and monitor reaction temperature (<60°C) to retain stereochemical integrity .

Q. How does the bromine substitution at the 8-position influence the compound’s electronic properties and reactivity in downstream functionalization?

  • Methodology :

  • Electron-withdrawing effects : Bromine increases electrophilicity at adjacent positions (e.g., C7 and C9), enabling Suzuki-Miyaura cross-coupling for aryl/heteroaryl introductions. Use DFT calculations to map charge distribution .
  • Reactivity studies : Compare halogen exchange (e.g., Br→I via Finkelstein reaction) or dehalogenation pathways. Monitor via ¹H NMR for regioselectivity changes .

Q. What are the challenges in resolving conflicting crystallographic data for imidazo[4,5-c]quinoline derivatives, and how can SHELX software be applied effectively?

  • Methodology :

  • Data reconciliation : Address disordered solvent molecules or overlapping electron density using iterative refinement in SHELXL. Apply restraints for flexible substituents (e.g., methoxypropyl) .
  • Validation : Cross-check with Hirshfeld surface analysis and hydrogen-bonding networks to resolve ambiguities in atomic positioning .

Q. How can researchers design experiments to assess the compound’s potential as a kinase inhibitor, and what structural analogs inform activity predictions?

  • Methodology :

  • Kinase profiling : Screen against kinase panels (e.g., BET family) using fluorescence polarization assays. Compare IC₅₀ values with brominated analogs (e.g., JQ1 derivatives) to identify SAR trends .
  • Docking studies : Model interactions with BET bromodomains (e.g., BRD4) using AutoDock Vina. Prioritize substitutions at C7/C9 for improved binding .

Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for imidazo[4,5-c]quinoline derivatives?

  • Methodology :

  • Reproducibility checks : Replicate procedures with strict control of anhydrous conditions (e.g., molecular sieves for DMF) and inert atmospheres.
  • Byproduct analysis : Use HPLC-MS to identify side products (e.g., debrominated species or dimerization artifacts) that may explain yield variations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-8-bromo-1-(2-methoxypropyl)-1H-imidazo[4,5-c]quinolin-2(3H)-one
Reactant of Route 2
Reactant of Route 2
(S)-8-bromo-1-(2-methoxypropyl)-1H-imidazo[4,5-c]quinolin-2(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.